molecular formula C15H12OS B8497146 S-phenyl thiocinnamate

S-phenyl thiocinnamate

Cat. No.: B8497146
M. Wt: 240.3 g/mol
InChI Key: XSLKASMCZXXRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-phenyl thiocinnamate is a useful research compound. Its molecular formula is C15H12OS and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

S-phenyl thiocinnamate is utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Michael Addition Reactions : It serves as an electrophile in Michael addition reactions, forming new carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .
  • Organocatalysis : Recent studies highlight its role as a reactive intermediate in organocatalytic processes. The compound can be rearranged into other useful derivatives under mild conditions, showcasing its utility in developing new synthetic methodologies .

Pharmaceutical Applications

The biological activity of this compound has been investigated extensively, revealing its potential as a therapeutic agent:

  • Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study indicated that modifications to the thiocinnamate structure can enhance its efficacy against gram-positive bacteria such as Staphylococcus aureus .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound possesses selective cytotoxicity toward cancer cell lines. The compound's mechanism of action may involve apoptosis induction and disruption of cellular signaling pathways related to cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Materials Science

This compound has also found applications in materials science, particularly in the development of photo-responsive materials:

  • Polymer Functionalization : The compound can be grafted onto polymer backbones to create functionalized materials with unique properties. For instance, incorporating this compound into polycarbonate matrices allows for the creation of self-healing materials that respond to UV light, enabling reversible cross-linking and de-cross-linking processes .

Table 2: Properties of Functionalized Polymers

PropertyDescriptionReference
Photo-responsivenessCross-linking under UV irradiation
Mechanical StrengthTunable properties based on thiocinnamate content
BiocompatibilitySuitable for biomedical applications

Case Study 1: Antimicrobial Efficacy

A study published in the journal MDPI examined the antimicrobial efficacy of this compound derivatives. The findings suggested that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between chemical structure and biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating promising potential for anticancer drug development . The mechanism of action was hypothesized to involve interference with cellular pathways critical for cancer cell survival.

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

S-phenyl 3-phenylprop-2-enethioate

InChI

InChI=1S/C15H12OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H

InChI Key

XSLKASMCZXXRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)SC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cinnamoyl chloride (14.6 g, 87.68 mmol) in dichloromethane (100 mL) was added to a solution of thiophenol (9.55 g, 86.68 mmol) and pyridine (7 mL) in dichloromethane (150 mL) in an ice-water bath. After 18 hours at room temperature, the reaction mixture was washed with dilute hydrochloric acid (100 mL, 1N), brine (100 mL), dried (MgSO4) and was concentrated to afford 19.0 g (91%) of the desired thioester as a crystalline solid.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

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